molecular formula C12H11NO3 B1316398 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-35-6

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1316398
CAS RN: 66504-35-6
M. Wt: 217.22 g/mol
InChI Key: NFGZVNREIPIDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. MXE has a similar chemical structure to ketamine, but it is significantly more potent and has a longer duration of action.

Scientific Research Applications

Aromatase Inhibitory Activity

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its derivatives have been investigated for their potential to inhibit human placental aromatase, a cytochrome-P450-dependent enzyme. This enzyme is crucial for converting androgens to estrogens and is a target for endocrine therapy in hormone-dependent tumors, such as breast cancer. Studies have found that these compounds exhibit significant enzyme-inhibiting activity, making them of interest as potential drugs for endocrine therapy (Staněk et al., 1991).

Analgesic Agents

The compound's analogs, particularly 1-aryl-3-azabicyclo[3.1.0]hexanes, have been synthesized and evaluated as nonnarcotic analgesic agents. These compounds, including Bicifadine, have shown significant analgesic potency in various pain assays, suggesting their utility in clinical pain management (Epstein et al., 1981).

Photochemical Reactions

In photochemistry, the compound has been used in novel ring enlargement reactions. The photoadducts of 1-(4-methoxyphenyl)-1a-phenyl-1a,7a-dihydro-1H-naphth[2,3-b]azirine-2,7-dione with olefins, upon oxidation and irradiation, produce cation radicals that result in ring-enlarged isomers. This showcases the compound's potential in creating complex molecular structures (Maruyama & Ogawa, 1983).

Building Blocks for Carbapenem Nuclei

This compound and its derivatives have been explored as building blocks for carbapenem nuclei, a class of antibiotics. Specifically, 2-Azabicyclo[2.2.0]hexane-3,5-dione has been synthesized and reacted with various alcohols or thiols to create azetidin-2-ones, demonstrating its utility in antibiotic synthesis (Katagiri et al., 1985).

Selective Inhibition of Aromatase Activity

Further research into analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has demonstrated selective inhibition of aromatase activity. These analogues exhibit potent inhibitory effects on the aromatase enzyme without significant activity toward other enzyme systems, highlighting their specificity and potential therapeutic applications (Rowlands et al., 1988).

Synthesis of New Heterocyclic Systems

The compound's derivatives have been used in the synthesis of new heterocyclic systems. For instance, 1-azabicyclo[3,2,0]hept-3-ene-2,7-diones have been prepared through various synthetic routes, showcasing the versatility of these compounds in creating novel chemical structures (Hatanaka et al., 1971).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-8-4-2-7(3-5-8)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZVNREIPIDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507962
Record name 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

CAS RN

66504-35-6
Record name 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.